Triazolopiridinas

Triazolopyridines are a class of heterocyclic compounds featuring both triazole and pyridine rings, which have attracted significant interest in the pharmaceutical and chemical industries due to their diverse biological activities. These molecules often exhibit potent pharmacological properties, making them valuable for drug design. The unique structural features of triazolopyridines facilitate the binding to various protein targets, thereby modulating specific biological pathways.

The substitution patterns on these rings can significantly influence the physical and chemical properties, such as solubility and stability, which are crucial for their practical applications. Moreover, triazolopyridines demonstrate promising activities in treating conditions like inflammation, cancer, and neurodegenerative diseases. Their synthesis is well-established, involving multi-step processes that require precise control over reaction conditions to achieve high yields.

Due to their potential therapeutic value and versatile structural characteristics, triazolopyridines continue to be an active area of research for developing new drugs and materials with improved efficacy and safety profiles.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

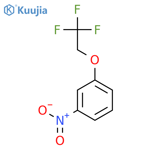

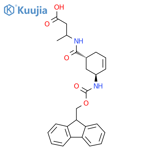

|

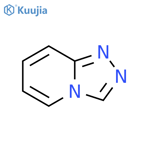

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 947248-68-2 | C6H5BrN4 |

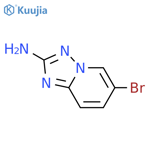

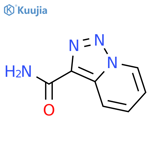

|

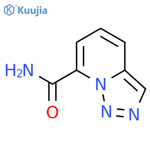

[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide(9CI) | 145335-92-8 | C7H6N4O |

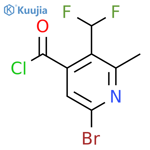

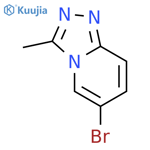

|

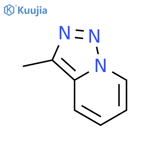

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | 108281-78-3 | C7H6BrN3 |

|

[1,2,4]Triazolo[4,3-a]pyridine | 274-80-6 | C6H5N3 |

|

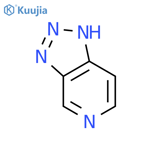

3H-1,2,3-Triazolo4,5-cpyridine | 273-05-2 | C5H4N4 |

|

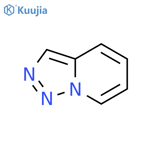

1,2,3Triazolo1,5-apyridine | 274-59-9 | C6H5N3 |

|

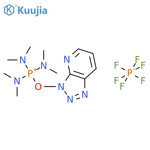

AOP;7-(Azabenzotriazol-1-yl)oxy Tris(dimethylamino)phosphonium Hexafluorophosphate | 156311-85-2 | C11H21F6N7OP2 |

|

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide(9CI) | 144675-83-2 | C7H6N4O |

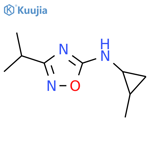

|

3-methyltriazolo[1,5-a]pyridine | 54856-82-5 | C7H7N3 |

|

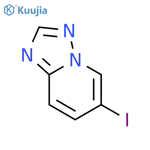

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine | 614750-84-4 | C6H4IN3 |

Literatura Relacionada

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

Fornecedores recomendados

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados